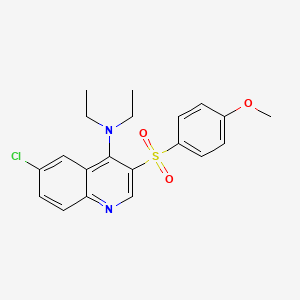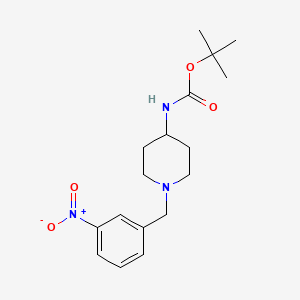
tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate
Descripción general
Descripción
“tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average molecular weight of 335.4 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate” consists of a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical properties of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate derivatives have been extensively studied to enhance their application in the development of pharmaceutical compounds and in the field of organic chemistry. For instance, the process development and pilot-plant synthesis of related compounds show the scale-up of efficient synthesis methods, highlighting the practicality of these chemicals in industrial applications (Li et al., 2012). These methodologies are crucial for producing high-purity compounds that can serve as intermediates in the manufacture of pharmaceuticals and other chemicals.
Applications in Drug Development
Compounds structurally related to tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate have been investigated for their potential in drug development, particularly as intermediates or as core structures for the synthesis of more complex molecules with therapeutic potential. For example, the synthesis, characterization, and biological evaluation of certain cyclometalated Rh(III) and Ir(III) complexes involving similar structural motifs demonstrate their utility in medicinal chemistry, offering pathways to new treatments (Mukhopadhyay et al., 2015).
Material Science and Catalysis
The derivatives of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate find applications in material science and catalysis, contributing to the development of novel materials and catalysts. The stabilization of redox states and enhanced catalytic activity in certain complexes based on structural analogs underscore their significance in catalytic processes and the design of functional materials (Arion et al., 2013).
Antioxidant and Stabilization Properties
Research on the synergism of stable nitroxyl radicals and amines during the oxidation process of motor fuels and oils at increased temperatures reveals that compounds structurally similar to tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate can act as antioxidants, indicating their potential in improving the stability and performance of industrial materials (Vasylkevych et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-7-9-19(10-8-14)12-13-5-4-6-15(11-13)20(22)23/h4-6,11,14H,7-10,12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPJULZEPRQBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2-methoxyphenyl)acetamide](/img/structure/B2979906.png)
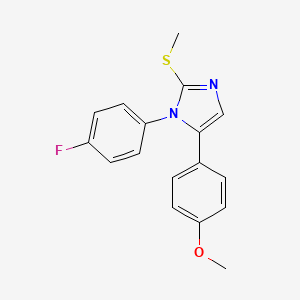
![Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate](/img/structure/B2979909.png)
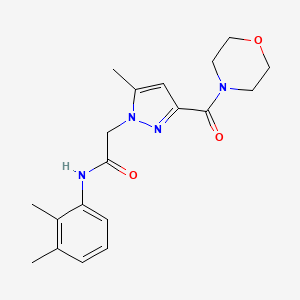
![N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2979912.png)
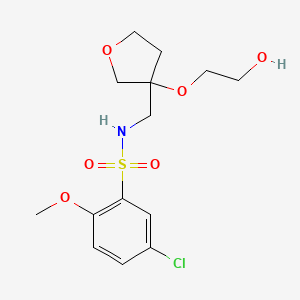
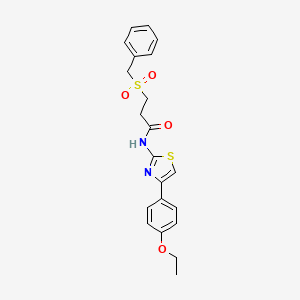


![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)
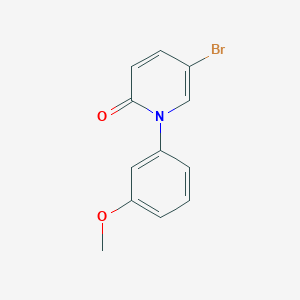

![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)
